3'-Hydroxy Warfarin is a significant active metabolite of Warfarin, a widely used anticoagulant. This compound plays a crucial role in the pharmacodynamics of Warfarin, influencing its efficacy and safety profile. Understanding the characteristics and behavior of 3'-Hydroxy Warfarin is essential for optimizing anticoagulation therapy and managing potential complications.
3'-Hydroxy Warfarin is primarily derived from the metabolism of Warfarin in the liver, where cytochrome P450 enzymes, particularly CYP2C9, convert Warfarin into its active metabolites. This metabolic pathway is influenced by genetic variations in these enzymes, which can affect an individual's response to Warfarin therapy .
The synthesis of 3'-Hydroxy Warfarin can be achieved through various methods. The most common approach involves the metabolic conversion of Warfarin via hydroxylation processes facilitated by cytochrome P450 enzymes. Laboratory synthesis may also employ chemical techniques involving starting materials like 4-hydroxycoumarin and benzalacetone.
The molecular formula of 3'-Hydroxy Warfarin is C19H16O4, and its structure features a coumarin backbone with a hydroxyl group at the 3' position. This modification significantly impacts its biological activity compared to Warfarin.
3'-Hydroxy Warfarin participates in various chemical reactions relevant to its pharmacological activity:
The reaction kinetics and mechanisms involved in the interaction with vitamin K epoxide reductase are complex and depend on various factors including enzyme concentration, substrate availability, and genetic polymorphisms affecting enzyme activity .
The mechanism by which 3'-Hydroxy Warfarin exerts its anticoagulant effects involves:
Relevant data indicates that the compound maintains its structural integrity under physiological conditions but may degrade under extreme pH or temperature .
3'-Hydroxy Warfarin has several important applications:
3'-Hydroxy Warfarin (C₁₉H₁₆O₅) is a monohydroxylated metabolite of the anticoagulant warfarin. Its core structure retains the 4-hydroxycoumarin ring but features an additional hydroxyl group at the 3' position of the terminal phenyl ring’s biphenyl system. This modification creates a chiral center at the benzylic carbon (C3'), resulting in R- and S-enantiomers with distinct biochemical behaviors. The R-enantiomer of warfarin is preferentially metabolized to 3'-hydroxywarfarin via cytochrome P450 (CYP) enzymes, particularly CYP1A2 and CYP3A4, while the S-enantiomer undergoes alternative hydroxylation pathways [2] [7]. The spatial orientation of the 3'-OH group significantly influences its hydrogen-bonding capacity and molecular polarity, altering interactions with biological targets like vitamin K epoxide reductase (VKORC1) [7].
Table 1: Structural Features of 3'-Hydroxy Warfarin
Property | Description |
---|---|
IUPAC Name | 4-Hydroxy-3-[(1RS)-3-hydroxy-1-phenylbutyl]-2H-chromen-2-one |
Molecular Formula | C₁₉H₁₆O₅ |
Chiral Centers | C3' (benzylic carbon) |
Enantiomers | (R)-3'-Hydroxy Warfarin and (S)-3'-Hydroxy Warfarin |
Key Functional Groups | 4-Hydroxycoumarin, phenolic hydroxyl, chiral secondary alcohol |
3'-Hydroxy Warfarin is generated through biotic and abiotic pathways:
Solubility: As a weak acid (pKa ~5.0 for the 4-hydroxycoumarin group), 3'-hydroxy warfarin exhibits pH-dependent solubility. It is moderately soluble in polar organic solvents (e.g., acetonitrile, methanol) but practically insoluble in water (<0.1 mg/mL) [8]. The sodium salt form enhances aqueous solubility for analytical workflows.
Stability: The compound is susceptible to oxidative degradation. Under Fenton reaction conditions (H₂O₂/Fe²⁺), hydroxyl radicals rapidly degrade 3'-hydroxy warfarin, with degradation rates increasing with H₂O₂ concentration [6]. It remains stable in serum samples for ≤24 hours at 4°C but degrades under UV light.
Thermal Properties: Pure 3'-hydroxy warfarin decomposes at 151–161°C without a distinct melting point, similar to warfarin [8].
Table 2: Physicochemical Profile of 3'-Hydroxy Warfarin
Property | Value/Characteristics |
---|---|
Aqueous Solubility | <0.1 mg/mL (pH 7.0) |
Partition Coefficient (log P) | ~2.8 (estimated) |
Dissociation Constant (pKa) | 4.9–5.1 (4-hydroxycoumarin) |
Thermal Stability | Decomposition at 151–161°C |
Photostability | Degrades under prolonged UV exposure |
HPLC-UV Analysis: Reverse-phase HPLC with UV detection (310 nm) is the gold standard for quantifying 3'-hydroxy warfarin in biological matrices. A typical protocol uses:
GC-MS/MS Analysis: Gas chromatography coupled with tandem MS offers an alternative for environmental samples. Derivatization with trimethyl-3-trifluoromethyl phenyl ammonium hydroxide (m-TFPTAH) enhances volatility. Electron impact high-resolution quadrupole time-of-flight MS (EI-HR-QToF-MS) provides sensitive detection (LOQ: 0.02 μg/L) and distinguishes hydroxylated isomers via characteristic fragment ions:
Chiral Chromatography: Enantiomeric resolution is critical due to differential activity of R/S-3'-hydroxy warfarin. Chiral stationary phases (e.g., cyclodextrin-based columns) separate enantiomers using hexane:isopropanol mobile phases. The S-enantiomer elutes faster than the R-form, confirmed by circular dichroism [7].
Table 3: Analytical Methods for 3'-Hydroxy Warfarin Detection
Technique | Conditions | Applications | Limitations |
---|---|---|---|
HPLC-UV | C18 column; pH 3.3 buffer/CH₃CN; 310 nm | Serum quantification (LOQ: 0.05 μg/mL) | Co-elution with polar metabolites |
GC-EI-HR-QToF-MS | m-TFPTAH derivatization; DB-5MS column | Environmental samples (LOQ: 0.02 μg/L) | Requires derivatization |
Chiral HPLC | Cyclodextrin column; hexane:isopropanol (90:10) | Enantiomeric purity assessment | Low throughput; expensive columns |
Oxidative Susceptibility: When exposed to hydroxyl radicals (•OH) in aqueous systems, 3'-hydroxy warfarin undergoes sequential oxidation to quinone intermediates, culminating in 3'-carboxywarfarin—a terminal metabolite identified via LC-MS/MS [6].
CAS No.: 34911-51-8
CAS No.: 463-82-1
CAS No.: 85815-37-8
CAS No.: 88048-09-3